molecular formula C22H40BrN B14742588 Pyridinium, 1-hexadecyl-3-methyl-, bromide CAS No. 2315-39-1

Pyridinium, 1-hexadecyl-3-methyl-, bromide

Cat. No.: B14742588
CAS No.: 2315-39-1
M. Wt: 398.5 g/mol
InChI Key: HKOMMZBXDSXZHH-UHFFFAOYSA-M
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Description

Pyridinium, 1-hexadecyl-3-methyl-, bromide is a quaternary ammonium compound with the molecular formula C22H40BrN. It is a type of pyridinium salt, which is known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-hexadecyl-3-methyl-, bromide typically involves the quaternization of pyridine. One common method is the reaction of 1-hexadecyl bromide with 3-methylpyridine under reflux conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-hexadecyl-3-methyl-, bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The pyridinium ring can undergo redox reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Solvents: Organic solvents such as acetonitrile, ethanol, and dichloromethane are frequently used.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide would yield the corresponding pyridinium hydroxide.

Scientific Research Applications

Pyridinium, 1-hexadecyl-3-methyl-, bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: It serves as a surfactant in the preparation of biological samples for electron microscopy.

    Industry: It is used in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of Pyridinium, 1-hexadecyl-3-methyl-, bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, from drug delivery to industrial cleaning.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-tetradecylpyridinium bromide
  • 1-Methyl-3-hexadecylimidazolium bromide
  • N,N-Dimethyl-N-ethylbenzyl ammonium bromide

Uniqueness

Pyridinium, 1-hexadecyl-3-methyl-, bromide is unique due to its specific alkyl chain length and the presence of a methyl group on the pyridinium ring. This gives it distinct surfactant properties compared to other similar compounds, making it particularly effective in certain applications such as phase transfer catalysis and micelle formation.

Properties

CAS No.

2315-39-1

Molecular Formula

C22H40BrN

Molecular Weight

398.5 g/mol

IUPAC Name

1-hexadecyl-3-methylpyridin-1-ium;bromide

InChI

InChI=1S/C22H40N.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-18-22(2)21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1

InChI Key

HKOMMZBXDSXZHH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=CC(=C1)C.[Br-]

Origin of Product

United States

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